(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid
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Overview
Description
(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is an organic compound with the molecular formula C13H16BrNO4 It is a derivative of amino acids and features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, reaction time, and reagent concentrations. Continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form dipeptides or larger peptides.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) with iron(III) bromide as a catalyst.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP).
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Deprotection: Free amino acid.
Coupling: Dipeptides or larger peptides.
Scientific Research Applications
(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the Boc-protected amino group can be deprotected to reveal the free amino group, which can then engage in various biochemical interactions . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with a chlorine atom instead of bromine.
(4-Fluorophenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with a fluorine atom instead of bromine.
(4-Methylphenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents .
Properties
IUPAC Name |
2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMULXPVQWEJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624567 |
Source
|
Record name | (4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917925-71-4 |
Source
|
Record name | (4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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